5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid
Brand Name: Vulcanchem
CAS No.: 112154-63-9
VCID: VC20821148
InChI: InChI=1S/C13H22N2O8/c1-5(16)10(14-6(2)17)12(21)11(15-7(3)18)8(19)4-9(20)13(22)23/h5,8,10-12,16,19,21H,4H2,1-3H3,(H,14,17)(H,15,18)(H,22,23)/t5-,8-,10+,11+,12-/m1/s1
SMILES: CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O
Molecular Formula: C13H22N2O8
Molecular Weight: 334.32 g/mol

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid

CAS No.: 112154-63-9

Cat. No.: VC20821148

Molecular Formula: C13H22N2O8

Molecular Weight: 334.32 g/mol

* For research use only. Not for human or veterinary use.

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid - 112154-63-9

Specification

CAS No. 112154-63-9
Molecular Formula C13H22N2O8
Molecular Weight 334.32 g/mol
IUPAC Name (4R,5S,6R,7S,8R)-5,7-diacetamido-4,6,8-trihydroxy-2-oxononanoic acid
Standard InChI InChI=1S/C13H22N2O8/c1-5(16)10(14-6(2)17)12(21)11(15-7(3)18)8(19)4-9(20)13(22)23/h5,8,10-12,16,19,21H,4H2,1-3H3,(H,14,17)(H,15,18)(H,22,23)/t5-,8-,10+,11+,12-/m1/s1
Standard InChI Key LRTLWORKIZTEJN-OIPGZRGRSA-N
Isomeric SMILES C[C@H]([C@@H]([C@H]([C@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O
SMILES CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O
Canonical SMILES CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator